

A Comprehensive Technical Guide to Zirconium(IV) Propoxide and Its Alternate Names

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Compound of Interest

Compound Name: Zirconium(IV) Propoxide

Cat. No.: B1204390

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Zirconium(IV) propoxide**, a versatile organometallic compound with significant applications in materials science, catalysis, and beyond. This document offers a thorough compilation of its various synonyms and trade names, detailed experimental protocols for its key applications, and relevant quantitative data to support research and development endeavors.

Nomenclature and Chemical Identity

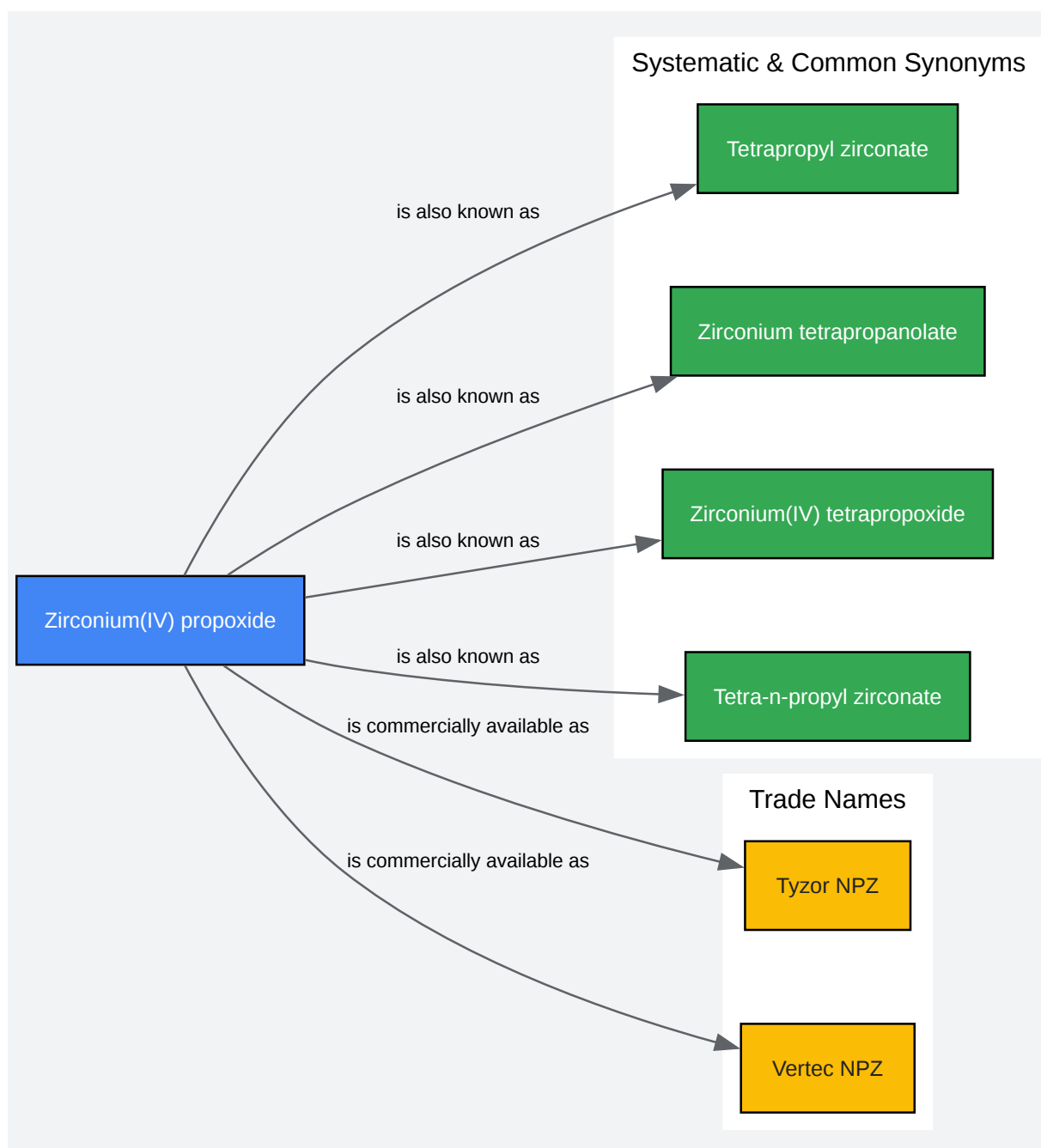
Zirconium(IV) propoxide is known by a multitude of names in scientific literature and commercial markets. This can often lead to confusion when referencing this compound. The following table consolidates its primary synonyms, trade names, and key chemical identifiers to provide a clear and unambiguous reference.

Name Type	Name	Identifier	Value
Systematic Name	Zirconium(IV) propoxide	CAS Number	23519-77-9[1][2][3][4][5][6][7][8][9][10]
Tetrapropyl zirconate	EC Number	245-711-9[3][6]	
Synonym	Zirconium tetrapropanolate	Molecular Formula	C12H28O4Zr[2][6][7][8][9]
Zirconium(IV) tetrapropoxide	Molecular Weight	327.57 g/mol [1][2][6][7][8][9]	
Tetra-n-propyl zirconate	InChIKey	XPGAWFIWCWKDDL-UHFFFAOYSA-N[6]	
Zirconium n-propoxide			
Propyl zirconate			
Zirconium tetrapropoxide			
Zirconium tetrapropylate			
1-Propanol, zirconium(4+) salt			
Propyl alcohol, zirconium(4+) salt			
Trade Name	Tyzor NPZ		
Vertec NPZ			
Orgatix ZA 40			
Tilcom NPZ			

Interrelationship of Names

The various names for **Zirconium(IV) propoxide** are often used interchangeably. The following diagram illustrates the relationship between the primary systematic name and its common

synonyms and trade names.



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Caption: Relationship between **Zirconium(IV) propoxide** and its synonyms.

Experimental Protocols

Zirconium(IV) propoxide is a key precursor in various chemical processes. Below are detailed methodologies for some of its most common applications.

Sol-Gel Synthesis of Zirconia (ZrO₂) Nanoparticles

This protocol describes the synthesis of zirconia nanoparticles via the hydrolysis and condensation of **Zirconium(IV) propoxide**.

Methodology:

- **Preparation of Precursor Solution:** A solution of **Zirconium(IV) propoxide** in a suitable alcohol, such as 1-propanol, is prepared under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis.
- **Hydrolysis:** Deionized water, often mixed with the same alcohol solvent to control the reaction rate, is added dropwise to the vigorously stirred precursor solution. The molar ratio of water to the zirconium precursor is a critical parameter that influences the particle size and morphology.
- **Condensation and Gelation:** Following hydrolysis, the solution will begin to undergo condensation, forming Zr-O-Zr bonds and leading to the formation of a sol. With time, this sol will transition into a gel as a three-dimensional network of zirconia particles is formed.
- **Aging:** The gel is typically aged for a period of time (e.g., 24-48 hours) at room temperature to allow for further condensation and strengthening of the gel network.
- **Drying:** The solvent is removed from the gel. This can be achieved through various methods, such as conventional oven drying (to form a xerogel) or supercritical drying (to form an aerogel).
- **Calcination:** The dried gel is then calcined at elevated temperatures (typically in the range of 400-800°C) to remove residual organic compounds and induce crystallization of the zirconia nanoparticles. The final crystalline phase (tetragonal, monoclinic, or a mixture) is dependent on the calcination temperature and other synthesis parameters.

Quantitative Data for Sol-Gel Synthesis:

Parameter	Value	Reference
Precursor Concentration	0.1 M	
Solvent	1-Propanol	
Water to Precursor Molar Ratio	4:1	
Aging Time	24 hours	
Calcination Temperature	600 °C	
Resulting Particle Size	10-20 nm	

Catalysis: Esterification Reaction

Zirconium(IV) propoxide can act as an efficient Lewis acid catalyst for esterification reactions.

Methodology:

- **Reaction Setup:** A reaction flask is charged with a carboxylic acid and an alcohol in a suitable solvent (e.g., toluene). The flask is equipped with a reflux condenser and a means for stirring.
- **Catalyst Addition:** A catalytic amount of **Zirconium(IV) propoxide** (typically 0.1-1 mol%) is added to the reaction mixture under an inert atmosphere.
- **Reaction:** The mixture is heated to reflux and maintained at that temperature with continuous stirring for a specified period. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature. The catalyst can often be removed by filtration or by washing the organic layer with a dilute acid or base.
- **Purification:** The crude product is then purified by standard laboratory techniques, such as distillation or column chromatography, to yield the desired ester.

Quantitative Data for Catalytic Esterification:

Parameter	Value	Reference
Substrates	Acetic Acid, 1-Butanol	
Catalyst Loading	0.5 mol%	
Solvent	Toluene	
Reaction Temperature	110 °C (Reflux)	
Reaction Time	4 hours	
Yield	>95%	

Thin-Film Deposition by Spin Coating

Zirconium(IV) propoxide is a common precursor for depositing thin films of zirconia, which have applications in electronics and optics.

Methodology:

- **Precursor Solution Preparation:** A precursor solution is prepared by dissolving **Zirconium(IV) propoxide** in a suitable solvent system, often a mixture of an alcohol and a chelating agent (e.g., acetylacetone) to stabilize the precursor and control hydrolysis.
- **Substrate Preparation:** The substrate (e.g., a silicon wafer or glass slide) is thoroughly cleaned to remove any organic and inorganic contaminants. This may involve sequential washing with acetone, isopropanol, and deionized water, followed by drying with a stream of nitrogen.
- **Spin Coating:** A small amount of the precursor solution is dispensed onto the center of the substrate. The substrate is then rotated at a specific speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds). The centrifugal force spreads the solution evenly across the substrate, and solvent evaporation leaves a thin, uniform film.
- **Drying and Pyrolysis:** The coated substrate is then subjected to a two-step heat treatment. First, it is dried on a hot plate at a relatively low temperature (e.g., 100-150°C) to remove the remaining solvent. This is followed by a higher temperature pyrolysis step (e.g., 300-500°C) to decompose the organic components of the precursor film.

- Annealing/Crystallization: Finally, the film is annealed at a higher temperature (e.g., 500-800 °C) to crystallize the amorphous zirconia into the desired phase (e.g., tetragonal or cubic).

Quantitative Data for Thin-Film Deposition:

Parameter	Value	Reference
Precursor Concentration	0.2 M in 2-methoxyethanol	
Spin Speed	3000 rpm	
Spin Time	30 seconds	
Drying Temperature	150 °C for 10 min	
Pyrolysis Temperature	400 °C for 30 min	
Annealing Temperature	700 °C for 1 hour	
Resulting Film Thickness	~50 nm	

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